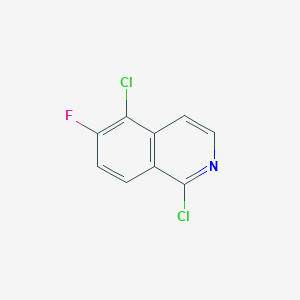

1,5-Dichloro-6-fluoroisoquinoline

Description

Significance of Halogenated Heterocyclic Scaffolds in Modern Organic Synthesis

Halogenated heterocyclic compounds, which feature one or more halogen atoms within a cyclic structure containing at least one non-carbon atom, are fundamental building blocks in organic synthesis. sigmaaldrich.com Their importance lies in their utility as versatile intermediates for creating more complex molecules. sigmaaldrich.com The presence of a halogen atom can significantly modify the chemical and physical properties of the parent heterocycle, including its electronic nature, lipophilicity, and metabolic stability.

In medicinal chemistry, the introduction of halogens into a heterocyclic framework is a widely employed strategy. nih.gov This is because such modifications can enhance a molecule's pharmacological profile, including its ability to cross cell membranes and its resistance to metabolic degradation, thereby extending its therapeutic effect. researchgate.net Many synthetic heterocycles exhibit significant pharmacological activity and are the subject of intense research by medicinal chemists. sigmaaldrich.com Furthermore, halogenated heterocycles serve as key components in the development of pesticides, industrial antioxidants, and advanced copolymers. sigmaaldrich.com

The Role of Fluorine and Chlorine Substituents in Chemical Reactivity and Synthetic Design

The substitution of hydrogen with fluorine or chlorine atoms can dramatically alter a molecule's properties, a feature extensively exploited in drug design and synthetic chemistry. tandfonline.comnih.gov

Fluorine , being the most electronegative element, imparts unique characteristics to an organic molecule. Its small size allows it to often mimic a hydrogen atom, while its strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. tandfonline.comresearchgate.net This strategic incorporation of fluorine can influence a molecule's conformation, acidity (pKa), and binding affinity to biological targets. acs.orgvictoria.ac.nznih.gov The applications of fluorine in medicinal chemistry are a strong driver for the development of new synthetic methods to access a wider variety of fluorinated compounds. acs.orgvictoria.ac.nznih.gov

Chlorine , while also an electronegative atom, offers a different set of properties. It can act as a bioisostere for other groups and its presence can significantly improve a drug's potency and pharmacokinetic profile. acs.orgrsc.org With over 250 FDA-approved drugs containing chlorine, its importance is well-established. nih.govacs.org The substitution of a hydrogen atom with chlorine can lead to substantial improvements in potency. acs.orgresearchgate.net Chlorine's ability to influence the electronic distribution within a molecule and serve as a leaving group makes it a valuable tool in synthetic design. researchgate.net

Overview of Isoquinoline (B145761) Chemistry and its Research Relevance

Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comwikipedia.org First isolated from coal tar in 1885, the isoquinoline scaffold is found in numerous naturally occurring alkaloids, many of which possess significant pharmacological properties. numberanalytics.comwikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in biologically active compounds. numberanalytics.com

The versatility of the isoquinoline ring system allows for a wide range of chemical modifications, leading to derivatives with diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comamerigoscientific.com Isoquinoline derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. numberanalytics.com The development of efficient synthetic methods to produce substituted isoquinolines continues to be an active area of research, driven by the quest for novel compounds with enhanced biological activities. slideshare.netrsc.org

Focus on 1,5-Dichloro-6-fluoroisoquinoline

Chemical and Physical Properties

This compound is a halogenated derivative of isoquinoline with the molecular formula C₉H₄Cl₂FN. The precise positioning of two chlorine atoms and one fluorine atom on the isoquinoline framework gives rise to a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 923021-51-6 |

| Molecular Formula | C₉H₄Cl₂FN |

| Appearance | (Not specified in provided results) |

| Solubility | (Not specified in provided results) |

Synthesis and Reactivity

The synthesis of halogenated isoquinolines often involves multi-step sequences starting from simpler aromatic precursors. While specific synthetic routes to this compound are proprietary and detailed in patent literature, general methods for the synthesis of related dichloroisoquinolines often involve chlorination reactions of isoquinoline precursors. For instance, the reaction of isoquinoline with carbon tetrachloride and methanol (B129727) in the presence of an iron catalyst can lead to the formation of 1-(dichloromethyl)isoquinoline. researchgate.net The reactivity of this compound will be dictated by the electronic nature of the substituted ring system. The chlorine atoms, particularly the one at the 1-position, are expected to be susceptible to nucleophilic substitution, providing a handle for the introduction of other functional groups.

Applications in Advanced Chemical Research

The primary application of this compound appears to be as a specialized building block in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. The combination of chloro and fluoro substituents offers a unique platform for the development of novel bioactive compounds. The chlorine atoms can be selectively displaced or modified through cross-coupling reactions, while the fluorine atom can impart desirable pharmacokinetic properties to the final product.

Research into compounds with similar substitution patterns, such as 6,7-dichloro-5,8-quinolinedione derivatives, has shown that the nature and position of halogen substituents significantly influence their biological activity and reactivity. mdpi.com Similarly, studies on other chlorinated heterocycles like 4,6-dichloro-5-nitrobenzofuroxan highlight the profound effect of chlorine atoms on the electronic properties and reactivity of the heterocyclic core. mdpi.com This underscores the potential of this compound as a scaffold for generating new chemical entities with tailored biological profiles.

This compound stands as a testament to the power of halogenation in modern chemical synthesis. By combining the privileged isoquinoline scaffold with the distinct electronic properties of chlorine and fluorine, chemists have created a valuable building block for the construction of novel and potentially bioactive molecules. While much of its application remains within the realm of proprietary research, the underlying chemical principles demonstrate the continued importance of halogenated heterocycles in driving innovation in drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

923021-51-6 |

|---|---|

Molecular Formula |

C9H4Cl2FN |

Molecular Weight |

216.04 g/mol |

IUPAC Name |

1,5-dichloro-6-fluoroisoquinoline |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H |

InChI Key |

UYGMZXZMXMBFRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dichloro 6 Fluoroisoquinoline

Conventional and Established Synthetic Routes to the Isoquinoline (B145761) Core

Traditional methods for constructing the fundamental isoquinoline skeleton have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the cyclization of a substituted phenethylamine (B48288) or a related benzyl (B1604629) derivative.

The classical syntheses of the isoquinoline ring system are dominated by several named reactions that rely on intramolecular electrophilic aromatic substitution. pnas.org These methods, while foundational, are often limited to electron-rich systems and can require harsh conditions. pnas.org

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, typically using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline. youtube.com Subsequent dehydrogenation, often with a catalyst like palladium on carbon, yields the aromatic isoquinoline. youtube.com

Pictet-Spengler Reaction : This method produces tetrahydroisoquinolines through the reaction of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pnas.org

Pomeranz-Fritsch Reaction : In this synthesis, a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine condense to form a Schiff base, which is then cyclized under acidic conditions to yield the isoquinoline. pnas.org

These established routes provide a basis for accessing the core isoquinoline structure, which can then be subjected to halogenation.

A less common but effective route involves the rearrangement of indene (B144670) derivatives. Specifically, isoquinolines can be synthesized from 1H-indene-1,2(3H)-dione monooximes. scilit.com This transformation provides an alternative pathway to the isoquinoline core, starting from a different class of precursor materials. scilit.com

Advanced and Selective Synthesis of Halogenated Isoquinoline Derivatives

Modern synthetic chemistry offers more precise and versatile tools for creating highly substituted isoquinolines. These methods include strategic C-H functionalization, nucleophilic substitutions, and metal-catalyzed reactions, which are crucial for the regioselective introduction of chlorine and fluorine atoms.

The introduction of halogen atoms onto the isoquinoline scaffold can be achieved at various stages of the synthesis. The unique properties of fluorine, such as its high electronegativity and small size, often lead to improved metabolic stability and binding affinity in medicinal compounds, making its strategic incorporation a key goal. nih.gov

Direct C-H halogenation of the quinoline (B57606) and isoquinoline ring system is a powerful, atom-economical strategy. rsc.org For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as an inexpensive and efficient halogen source. rsc.org Another approach involves a dearomatization-rearomatization sequence, where an isoquinoline is treated with Boc₂O to facilitate selective electrophilic halogenation at the C4 position. acs.org

A plausible pathway to 1,3-dichloro-6-fluoroisoquinoline (B1394183) could involve preparing 1,3-dichloro-6-nitroisoquinoline (B11870432) as a key intermediate. This can be achieved by reacting 2-(carboxymethyl)-4-nitrobenzoic acid with urea (B33335). The nitro group can then be converted to an amino group, which can subsequently be transformed into the desired fluorine substituent via a Sandmeyer-type reaction or similar diazotization-fluorination sequence.

Table 1: Halogenation Reactions for Isoquinoline Derivatives

| Precursor | Reagent(s) | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Isoquinoline | Boc₂O, NCS/NBS/NIS, TFA | One-pot sequence | 4-Chloro/Bromo/Iodoisoquinoline | High | acs.org |

| 8-Substituted Quinoline | Trihaloisocyanuric acid (0.36 equiv.) | Room Temperature | 5-Halogenated-8-substituted quinoline | Good to Excellent | rsc.org |

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of modern heterocyclic synthesis, particularly for introducing fluorine atoms. beilstein-journals.org The reaction typically involves the displacement of a good leaving group, such as a halide or a nitro group, by a nucleophile. In the context of 1,3-dichloro-6-fluoroisoquinoline synthesis, SₙAr is a highly relevant strategy.

One of the most direct methods to introduce the fluorine atom at the 6-position is through the reaction of a precursor like 1,3,6-trichloroisoquinoline (B1394205) with a fluoride (B91410) source such as potassium fluoride. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than those at the 1 and 3-positions. Similarly, SₙAr can be used to construct the isoquinolone ring itself by reacting 2-halobenzonitriles with ketone enolates, followed by a cyclization step. organic-chemistry.org

Table 2: SNAr Reactions in Isoquinoline Synthesis

| Substrate | Nucleophile/Reagents | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 1,3-Dichloroisoquinoline (B189448) | Potassium fluoride | - | 1,3-Dichloro-6-fluoroisoquinoline | - | |

| 2-Halobenzonitriles | Ketones, KOtBu, Cu(OAc)₂ | Toluene, 100 °C, 10 h | Isoquinolone derivatives | Good | organic-chemistry.org |

| Tetrafluoroarene derivative | Amine, Methylpiperazine | Double SₙAr sequence | Levofloxacin | - | beilstein-journals.org |

Transition-metal catalysis has revolutionized the synthesis of complex heterocycles, offering high efficiency and regioselectivity under mild conditions. mdpi.commdpi.com Palladium, rhodium, copper, and cobalt are frequently used to catalyze C-H activation, annulation, and cross-coupling reactions to assemble the isoquinoline core. mdpi.comorganic-chemistry.org

A powerful strategy involves the palladium-catalyzed α-arylation of ketones, where readily available precursors can be combined in a convergent manner to produce highly substituted isoquinolines. pnas.org Another approach is the palladium-catalyzed C–H activation/annulation between N-methoxybenzamides and allenoic acid esters to afford hydroisoquinolinones. mdpi.com These metal-catalyzed methods are particularly useful for preparing complex precursors that can be further elaborated into the final target molecule, 1,3-dichloro-6-fluoroisoquinoline.

Table 3: Metal-Catalyzed Syntheses of Isoquinoline Derivatives

| Catalyst System | Reactants | Reaction Type | Product | Citation |

|---|---|---|---|---|

| Palladium | Aryl bromides, 2-Alkynyl arylazides | Coupling/Cyclization | Polysubstituted indoles and isoquinolines | figshare.com |

| Palladium(II) | N-Methoxybenzamides, 2,3-Allenoic acid esters | C–H Activation/Annulation | 3,4-Substituted hydroisoquinolones | mdpi.com |

| Palladium(0) | 1,3-Dichloroisoquinoline, Arylboronic acids | Suzuki Coupling | 1-Aryl-3-chloroisoquinolines | sigmaaldrich.com |

| Rhodium(III) | Aryl ketones, Hydroxylamine, Internal alkyne | C–H Activation/Cyclization | Multisubstituted isoquinolines | organic-chemistry.org |

Regioselective Control in the Synthesis of Dichloro-fluoroisoquinolines

Regioselectivity—the control over the position of chemical bond formation—is a paramount challenge and a critical aspect of synthesizing specifically substituted molecules like 1,3-dichloro-6-fluoroisoquinoline. The precise placement of the two chlorine atoms and one fluorine atom on the isoquinoline scaffold dictates the compound's properties and its utility as a synthetic intermediate.

The synthesis of 1,3-dichloro-6-fluoroisoquinoline typically starts from appropriately substituted isoquinoline precursors. One common pathway involves the selective halogenation of 1,3-dichloroisoquinoline with a fluorinating agent such as potassium fluoride. In this nucleophilic aromatic substitution (SNAr) reaction, controlling the conditions is crucial to ensure that fluorine is introduced regioselectively at the C-6 position.

An alternative strategy begins with a 6-nitroisoquinoline (B1610068) derivative. For example, 2-(carboxymethyl)-4-nitrobenzoic acid can be treated with urea in acetic acid at elevated temperatures to form an intermediate that is subsequently converted to 1,3-dichloro-6-nitroisoquinoline. This nitro-intermediate can then undergo further transformations, including reduction of the nitro group and subsequent reactions to achieve the final 1,3-dichloro-6-fluoroisoquinoline structure.

The principles of regioselectivity in the substitution of dihalo-heterocycles are well-documented, particularly for quinazolines, which are structurally related to isoquinolines. mdpi.com In 2,4-dichloroquinazoline (B46505) systems, nucleophilic aromatic substitution consistently occurs with high regioselectivity at the C-4 position when reacted with primary or secondary amines. mdpi.com This preference is attributed to the electronic properties of the heterocyclic ring system. Similar electronic considerations would govern the regioselectivity in the synthesis of dichloro-fluoroisoquinolines, where the relative reactivity of different positions on the ring to nucleophilic or electrophilic attack must be carefully managed.

The table below outlines different synthetic approaches where regioselectivity is a key factor.

| Starting Material | Key Transformation | Product | Significance | Reference |

| 1,3-Dichloroisoquinoline | Selective fluorination with potassium fluoride | 1,3-Dichloro-6-fluoroisoquinoline | Direct introduction of fluorine at the C-6 position via nucleophilic aromatic substitution. | |

| 2-(Carboxymethyl)-4-nitrobenzoic acid | Cyclization, chlorination, and functional group manipulation | 1,3-Dichloro-6-nitroisoquinoline | Stepwise construction of the substituted isoquinoline core, allowing for controlled placement of substituents. | |

| 2,4-Dichloro-quinazoline precursors | Nucleophilic aromatic substitution with amines | 2-Chloro-4-aminoquinazolines | Demonstrates high regioselectivity for substitution at the C-4 position, a principle applicable to related heterocycles. | mdpi.com |

| Di(8-quinolinyl) disulfide | Annulation reactions with vinyl chalcogenides | 2H,3H- researchgate.netnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives | An example of regioselective synthesis to create complex fused heterocyclic systems. | nih.gov |

Reactivity and Chemical Transformations of 1,3 Dichloro 6 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide array of functional groups onto the isoquinoline (B145761) scaffold. In 1,3-dichloro-6-fluoroisoquinoline (B1394183), the chlorine atoms at the C-1 and C-3 positions are the primary sites for these reactions.

Displacement of Halogen Atoms by Various Nucleophiles

The chlorine atoms at positions 1 and 3 of the isoquinoline ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Generally, the C-1 position is more reactive than the C-3 position. This enhanced reactivity is attributed to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process.

A range of nucleophiles can be employed to displace the chlorine atoms, including amines, alkoxides, and thiolates. The regioselectivity of the reaction can often be controlled by modulating the reaction conditions. For instance, a monosubstitution reaction typically occurs at the more reactive C-1 position under milder conditions, leaving the C-3 chlorine available for subsequent functionalization.

Table 1: Representative SNAr Reactions on Dichlorinated Aza-aromatic Systems

| Nucleophile | Reagent Example | Typical Product at C-1 |

|---|---|---|

| Primary Amine | Aniline | 1-Anilino-3-chloro-6-fluoroisoquinoline |

| Secondary Amine | Morpholine | 1-Morpholino-3-chloro-6-fluoroisoquinoline |

| Alkoxide | Sodium Methoxide | 1-Methoxy-3-chloro-6-fluoroisoquinoline |

Note: This table represents expected reactivity based on principles of SNAr on related dihaloisoquinolines and dichloroquinazolines. Specific experimental data for 1,3-dichloro-6-fluoroisoquinoline may vary.

Influence of Fluorine on SNAr Reactivity and Selectivity

The fluorine atom at the C-6 position plays a significant role in the molecule's reactivity. As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the benzene (B151609) portion of the isoquinoline ring towards electrophilic substitution but activates the entire ring system towards nucleophilic attack. core.ac.uk

Mechanistic Insights into Concerted SNAr Fluorination Processes

For decades, the SNAr mechanism was universally described as a two-step addition-elimination process involving a discrete Meisenheimer intermediate. However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions, particularly on heterocyclic substrates, proceed through a one-step, or "concerted," mechanism (cSNAr). springernature.comsemanticscholar.org

In a concerted pathway, the attack of the nucleophile and the departure of the leaving group occur simultaneously through a single transition state. nih.gov This avoids the formation of a high-energy, non-aromatic Meisenheimer complex. acs.org Loss of the leaving group in the rate-determining step allows the negative charge to be distributed between the incoming nucleophile and the departing leaving group, rather than being localized on the aromatic ring. nih.gov Computational studies suggest that for many heterocycles, which are common substrates in medicinal chemistry, concerted pathways are the exclusive mechanism. springernature.com This is because rehybridization can occur as the nucleophile approaches, tilting the breaking bond out of the plane of the ring and aligning it for cleavage in a single, fluid step. springernature.com

Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halogenated precursors.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium catalysts are widely used to functionalize aryl chlorides. mdpi.com The Suzuki and Sonogashira reactions are prominent examples, used to form new C-C bonds by coupling with boronic acids and terminal alkynes, respectively. wikipedia.orgorganic-chemistry.org

In the case of 1,3-dichloro-6-fluoroisoquinoline, selective monocoupling is achievable. Studies on the parent 1,3-dichloroisoquinoline (B189448) have shown that Suzuki coupling with arylboronic acids occurs exclusively at the C-1 position under Pd(PPh₃)₄ catalysis. rsc.orgrsc.org This regioselectivity is a key feature, allowing for the stepwise elaboration of the isoquinoline core. The C-3 chlorine remains intact and can be functionalized in a subsequent step. rsc.org The Sonogashira coupling is expected to follow a similar regioselectivity pattern, reacting preferentially at the more labile C-1 position. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters for controlling the outcome and efficiency of these reactions. rsc.orgnih.govacademie-sciences.fr

Table 2: Predicted Regioselective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Predicted Major Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 3-Chloro-6-fluoro-1-phenylisoquinoline |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-Chloro-6-fluoro-1-(phenylethynyl)isoquinoline |

Note: This table illustrates the expected regioselectivity based on studies of the closely related 1,3-dichloroisoquinoline. rsc.orgrsc.org Optimal conditions may require further empirical development.

Other Transition Metal-Mediated Coupling Strategies

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, have proven effective, especially for the activation of historically less reactive C-Cl bonds. Nickel-catalyzed cross-coupling reactions, such as Kumada or Negishi couplings, can be employed to functionalize the remaining chlorine at the C-3 position after an initial selective reaction at C-1. rsc.orgnih.gov For example, after a palladium-catalyzed Suzuki reaction at C-1, the resulting 1-aryl-3-chloroisoquinoline can undergo a nickel-catalyzed reaction with a Grignard reagent to install a second substituent at the C-3 position. rsc.org This sequential, site-selective functionalization strategy provides a powerful route to complex, multi-substituted isoquinoline derivatives.

Functional Group Interconversions and Derivatization

The primary sites for functional group interconversion and derivatization on the 1,3-dichloro-6-fluoroisoquinoline scaffold are the chlorine-substituted carbons at positions 1 and 3. These positions are part of the electron-poor pyridine (B92270) ring, which makes them highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This type of reaction allows for the displacement of the chloride ions by a wide range of nucleophiles, providing a versatile route to a diverse array of isoquinoline derivatives.

The SNAr mechanism is facilitated by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comyoutube.com The presence of two chlorine atoms offers the potential for sequential or double displacement, depending on the reaction conditions and the stoichiometry of the nucleophile used. Common nucleophiles employed in these transformations include alkoxides, amines, thiols, and cyanides.

Below is a table summarizing potential derivatization reactions of 1,3-dichloro-6-fluoroisoquinoline via nucleophilic aromatic substitution.

| Nucleophile (Nu) | Reagent Example | Product Functional Group | Potential Derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 1-Methoxy-3-chloro-6-fluoroisoquinoline |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Amino | 1-Amino-3-chloro-6-fluoroisoquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 1-(Phenylthio)-3-chloro-6-fluoroisoquinoline |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 1-Cyano-3-chloro-6-fluoroisoquinoline |

Note: The table shows monosubstitution, which is typically favored by controlling reaction conditions. Disubstitution at both C1 and C3 is also possible.

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally less facile than on benzene due to the deactivating effect of the nitrogen-containing ring. uoanbar.edu.iq The reaction typically occurs on the benzene ring (carbocycle) at positions 5 and 8, which are electronically richer than the pyridine ring. quimicaorganica.orgndl.gov.in

In the case of 1,3-dichloro-6-fluoroisoquinoline, the substituents on both rings further modulate this reactivity. The pyridine ring is strongly deactivated by the two electron-withdrawing chlorine atoms and the inherent effect of the nitrogen atom. Consequently, electrophilic attack will overwhelmingly favor the fluorinated benzene ring.

The directing effects of the substituents on the benzene ring must be considered:

The Fluoro Group at C-6: Halogens are deactivating substituents but are ortho, para-directors. wikipedia.org Therefore, the fluorine atom at position 6 will direct incoming electrophiles to its ortho positions, which are C-5 and C-7.

Considering these factors, electrophilic aromatic substitution on 1,3-dichloro-6-fluoroisoquinoline is predicted to occur selectively at the C-5 or C-7 positions. The stability of the cationic intermediate (sigma complex) formed upon electrophilic attack determines the major product. quimicaorganica.org

The table below outlines the expected major products for common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1,3-Dichloro-6-fluoro-5-nitroisoquinoline and 1,3-Dichloro-6-fluoro-7-nitroisoquinoline |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-Bromo-1,3-dichloro-6-fluoroisoquinoline and 7-Bromo-1,3-dichloro-6-fluoroisoquinoline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1,3-Dichloro-6-fluoroisoquinoline-5-sulfonic acid and 1,3-Dichloro-6-fluoroisoquinoline-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-1,3-dichloro-6-fluoroisoquinoline and 7-Acyl-1,3-dichloro-6-fluoroisoquinoline |

Note: Friedel-Crafts reactions are often difficult on highly deactivated rings and may require harsh conditions or fail to proceed. uoanbar.edu.iq

Mechanistic Investigations and Elucidation of Reaction Pathways

Computational Chemistry for Reaction Mechanism Studies

Computational chemistry has emerged as a powerful tool for dissecting complex reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) allow for the exploration of potential energy surfaces, the characterization of transition states, and the calculation of reaction barriers, providing a detailed picture of how a reaction proceeds.

General computational studies on SNAr reactions have shown that the transition state resembles the Meisenheimer intermediate, a key species in the stepwise addition-elimination mechanism. nih.gov The stability of this intermediate, and thus the energy of the transition state leading to it, is heavily influenced by the electron-withdrawing nature of the substituents and the aromatic ring itself. For polyhalogenated systems, computational models can predict which halogen is preferentially substituted by calculating the energy barriers for nucleophilic attack at each halogenated carbon. nih.gov

DFT calculations are instrumental in understanding the mechanisms of fluorination reactions. While direct DFT studies on the fluorination to produce 1,5-dichloro-6-fluoroisoquinoline are scarce, research on the fluorination of related aromatic and heteroaromatic compounds provides valuable insights. DFT can be used to compare different fluorinating agents and reaction pathways, such as nucleophilic fluorination (e.g., using KF or other fluoride (B91410) sources) or electrophilic fluorination.

DFT studies on fluorodenitration and fluorodechlorination reactions have revealed that the mechanism can be either stepwise or concerted, depending on the substituents on the aromatic ring. nih.gov For electron-rich aromatic systems, a concerted mechanism is often predicted. nih.gov In the context of this compound, DFT calculations could predict the most likely position for further functionalization and the mechanism of such transformations. For instance, DFT has been used to map the complex reaction pathways of fluorotelomer sulfonates initiated by hydroxyl radicals, demonstrating its utility in deciphering intricate reaction networks. nih.gov

The following table summarizes the types of data that can be obtained from DFT studies on reaction mechanisms.

| Computational Data Type | Information Provided | Relevance to this compound |

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. | Predicts the most stable conformations and the geometry of key species in a reaction. |

| Reaction Energy Profile | Maps the energy changes along the reaction coordinate, identifying transition states and intermediates. | Helps to determine the rate-determining step and the overall feasibility of a reaction pathway. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea indicates a faster reaction. Can be used to predict regioselectivity in substitution reactions. |

| Vibrational Frequencies | Used to characterize stationary points on the potential energy surface (reactants, products, intermediates have all real frequencies; transition states have one imaginary frequency). | Confirms the nature of the calculated structures. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and orbital interactions. | Helps to understand the electronic effects of substituents on reactivity. |

Experimental Probes for Mechanistic Understanding

While computational studies provide a theoretical framework, experimental evidence is essential for validating proposed mechanisms. Various experimental techniques can be employed to probe the intermediates and transition states of a reaction.

To determine if a reaction proceeds through a radical mechanism, radical trapping experiments are often conducted. In these experiments, a compound known as a radical trap is added to the reaction mixture. If a radical intermediate is formed, it will react with the trap, and the resulting adduct can be detected, confirming the presence of radicals. Common radical traps include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 1,1-diphenylethylene. While SNAr reactions are typically considered to proceed via an ionic mechanism, under certain conditions, a single-electron transfer (SET) pathway leading to radical intermediates can occur. Radical trapping experiments would be a definitive way to investigate the potential for such pathways in reactions of this compound.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium).

For SNAr reactions, a lack of a significant primary KIE when the leaving group is attached to an isotopically labeled carbon suggests that the initial nucleophilic addition is the rate-determining step, as the carbon-leaving group bond is not broken in this step. Conversely, a significant KIE would indicate that the departure of the leaving group is rate-limiting. Recent studies have utilized 12C/13C KIE measurements to provide evidence for concerted mechanisms in some SNAr reactions. nih.gov For this compound, measuring the KIE for the substitution of chlorine or fluorine would provide crucial information about the transition state of the rate-determining step.

Hammett plot analysis is a classic method in physical organic chemistry used to study the electronic effects of substituents on the rates or equilibria of reactions of aromatic compounds. By plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the nature of the transition state.

The following table provides hypothetical Hammett ρ values and their mechanistic implications for SNAr reactions.

| Hypothetical ρ Value | Interpretation | Implication for Mechanism |

| Large Positive Value | Significant negative charge buildup in the transition state. Reaction is highly sensitive to substituent effects. | Consistent with a rate-determining nucleophilic addition to form a Meisenheimer-like intermediate. |

| Small Positive Value | Less negative charge development in the transition state. | May suggest a more concerted mechanism or a transition state that occurs early along the reaction coordinate. |

| Negative Value | Positive charge buildup in the transition state. | Inconsistent with a standard SNAr mechanism; would suggest a different pathway. |

| Non-linear Plot | Change in reaction mechanism or rate-determining step across the series of substituents. | Indicates complexity in the reaction pathway that warrants further investigation. |

Role As a Key Intermediate and Building Block in Chemical Research

Precursor for Complex Heterocyclic Structures

Halogenated heterocyclic compounds are fundamental precursors for constructing more intricate molecular frameworks. For instance, related di- and tri-substituted quinolines and isoquinolines serve as key starting materials. Dichloroquinolines, for example, undergo regioselective palladium-catalyzed cross-coupling reactions to create diverse libraries of functionalized molecules. The differential reactivity of the chlorine atoms in a molecule like 1,5-Dichloro-6-fluoroisoquinoline could potentially allow for sequential, site-selective modifications, leading to the assembly of complex polycyclic and heterocyclic systems.

Integration into Novel Molecular Architectures

The ability to functionalize the isoquinoline (B145761) core at multiple positions makes compounds like this compound valuable for integration into larger, novel molecular architectures. The chlorine atoms can be substituted or used as handles for metal-catalyzed reactions to append other molecular fragments. This modular approach is crucial in fields like supramolecular chemistry and the development of functional materials, where precise control over the final three-dimensional structure is essential.

Applications in Medicinal Chemistry Research (Focus on Chemical Synthesis for Research)

The isoquinoline nucleus is a core component of numerous biologically active compounds. Halogenated derivatives are often sought after as intermediates because the halogens can be replaced with various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Many enzyme inhibitors are based on heterocyclic scaffolds. The this compound structure could theoretically serve as a foundational scaffold for a new class of inhibitors. The chlorine atoms at the C1 and C5 positions could be displaced by nucleophilic amino acid residues within an enzyme's active site or serve as points for synthetic elaboration to introduce pharmacophores that interact with specific enzyme targets.

The journey from a small molecule to a potential drug candidate involves extensive preclinical studies. The synthesis of diverse compound libraries is a critical first step in this process. Starting from a versatile intermediate like this compound, medicinal chemists could theoretically generate a multitude of derivatives for screening. The introduction of different substituents in place of the chlorine and fluorine atoms would allow for the fine-tuning of properties such as potency, selectivity, and metabolic stability, which are essential for developing new bioactive molecules for preclinical evaluation.

Chemical probes are indispensable tools for studying biological systems. Fluorescent probes, for example, often contain heterocyclic cores. While research has focused on quinoline-based fluorescent probes, the isoquinoline scaffold of this compound could also be adapted for this purpose. The reactive chlorine atoms provide synthetic handles to attach fluorophores or other reporter tags, as well as linker groups for conjugation to biomolecules, enabling the creation of probes to investigate cellular processes and validate drug targets.

Contributions to Material Science Research (excluding physical properties)

In material science, halogenated aromatic and heteroaromatic compounds are used as monomers or intermediates in the synthesis of functional polymers and organic electronic materials. The di-chloro substitution on the isoquinoline ring suggests that this compound could potentially be used in polymerization reactions to create novel materials with specific electronic or photophysical properties, although no specific examples are documented in the available literature.

Spectroscopic and Analytical Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine substituent on the isoquinoline (B145761) core.

A complete assignment of the NMR spectra is crucial for confirming the specific isomeric structure of 1,5-Dichloro-6-fluoroisoquinoline.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms on the aromatic rings. The number of signals, their chemical shifts (ppm), and their coupling patterns (J-coupling) are used to determine the substitution pattern. For this compound, one would expect to see distinct signals for the protons on the isoquinoline ring system, with their positions influenced by the adjacent chloro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of attached atoms. The carbons bonded to chlorine and fluorine will show characteristic downfield shifts.

¹⁹F NMR: As fluorine has a natural abundance of 100% and is a spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The ¹⁹F NMR spectrum for this compound would be expected to show a single resonance, and its coupling to nearby protons (H-F coupling) would definitively confirm the fluorine's position at the C-6 location.

Detailed experimental NMR data for this compound is not widely available in the public literature, but the expected shifts can be predicted based on known data for similar substituted isoquinolines.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the isoquinoline core. Coupling patterns would confirm ortho, meta, and para relationships between protons and the fluorine atom. |

| ¹³C NMR | Resonances for all nine carbon atoms. Significant downfield shifts for C-1, C-5 (bonded to Cl) and C-6 (bonded to F). |

| ¹⁹F NMR | A single signal, likely a doublet of doublets due to coupling with H-5 and H-7, confirming the C-6 position. |

Note: This table represents expected patterns. Actual chemical shifts and coupling constants require experimental determination.

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration. For the synthesis of this compound, ¹H or ¹⁹F qNMR could be employed to monitor the progress of the reaction by observing the disappearance of starting material signals and the appearance of product signals. It can also be used to accurately determine the final yield of the purified product without the need for response factor calculations required in chromatographic methods.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be determined. For this compound, HRMS would be used to verify the molecular formula C₉H₄Cl₂FN. The observed isotopic pattern, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would provide further confirmation of the compound's identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₄Cl₂FN |

| Exact Mass (Monoisotopic) | 214.9705 |

| Expected Isotopic Pattern | A characteristic pattern for a molecule containing two chlorine atoms will be observed. |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS can establish the molecular formula and connectivity, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal, confirming bond lengths, bond angles, and the regiochemistry of the substituents on the isoquinoline ring. Obtaining a suitable single crystal of this compound would allow for the definitive confirmation of the 1,5-dichloro and 6-fluoro substitution pattern. As of now, the crystal structure for this compound has not been reported in publicly accessible databases.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for both the purification of the target compound from reaction mixtures and for the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A specific method, defining the column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and detector (e.g., UV at a specific wavelength), would be developed. The purity is determined by the percentage of the total peak area that corresponds to the main product peak.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis. GC-MS has the added advantage of providing mass spectral data for the analyte and any impurities.

The selection of the specific chromatographic technique and conditions would depend on the physical properties of this compound and the nature of any potential impurities.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Approaches

The synthesis of polysubstituted isoquinolines often relies on multi-step procedures that can be resource-intensive. rsc.org Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of 1,5-dichloro-6-fluoroisoquinoline.

Projected Sustainable Synthetic Strategies:

| Approach | Potential Advantages | Key Research Focus |

| C-H Activation/Halogenation | Atom economy, reduced waste | Development of regioselective catalysts for the direct chlorination and fluorination of an isoquinoline (B145761) precursor. |

| One-Pot Multi-Component Reactions | Step economy, operational simplicity | Designing a cascade reaction that assembles the isoquinoline core with the desired halogenation pattern from simple starting materials. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction conditions in a continuous flow reactor to minimize reaction times and improve yields. |

| Bio-catalysis | Use of renewable resources, mild reaction conditions | Exploration of halogenating enzymes for the selective introduction of chloro and fluoro groups. numberanalytics.com |

A significant challenge will be the regioselective introduction of the three halogen atoms. Research into directing group strategies or catalyst systems that can differentiate between the various positions on the isoquinoline core will be crucial. Modern synthetic methods, such as those employing transition-metal catalysis, could offer solutions for constructing such polysubstituted heterocycles. researchgate.netorganic-chemistry.org

Exploration of Novel Reactivity and Cascade Reactions

The two chlorine atoms at the C1 and C5 positions are expected to exhibit differential reactivity, paving the way for selective functionalization. The C1 position, being part of the pyridine (B92270) ring, is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C5 position on the benzene (B151609) ring.

Potential Reactive Pathways:

Selective SNAr Reactions: A key area of investigation will be the selective substitution of the C1-chloro group with various nucleophiles (e.g., amines, alcohols, thiols) while leaving the C5-chloro group intact. This would allow for the synthesis of a diverse library of 1-substituted-5-chloro-6-fluoroisoquinolines.

Cross-Coupling Reactions: Both chloro-substituents could serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Developing conditions for selective or sequential couplings at C1 and C5 would be a significant synthetic achievement.

Cascade Reactions: The initial product of a reaction at one site could be designed to trigger a subsequent intramolecular reaction, leading to the rapid construction of more complex fused heterocyclic systems. For instance, a nucleophile with a pendant reactive group could be introduced at C1, followed by a cyclization onto another part of the isoquinoline ring.

Advanced Computational Modeling for Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool for predicting the properties and reactivity of this compound. mdpi.com

Applications of Computational Modeling:

| Computational Method | Predicted Property | Potential Impact |

| DFT Calculations | Electron density distribution, molecular orbital energies (HOMO/LUMO), electrostatic potential maps. mdpi.com | Prediction of the most electrophilic sites for nucleophilic attack, guiding the development of selective reactions. |

| Transition State Modeling | Reaction energy barriers for different pathways. | Understanding the factors that control regioselectivity in substitution and coupling reactions. |

| Spectroscopic Prediction | NMR and IR spectra. | Aiding in the characterization of novel synthesized derivatives. |

DFT studies on related dichloro-nitrobenzofuroxans have successfully rationalized observed reactivity patterns with nucleophiles, and similar approaches could be applied here. mdpi.com These computational insights will accelerate the experimental workflow by prioritizing the most promising reaction conditions.

Application in Photoredox Catalysis and Electrochemistry

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. rsc.orgresearchgate.net The electron-deficient nature of the this compound ring system makes it a potential candidate for involvement in photoredox cycles.

Potential Roles in Photoredox and Electrochemistry:

As a Substrate: The chloro-substituents could be activated under photoredox conditions for radical-based functionalization reactions, allowing for the introduction of alkyl or aryl groups.

As a Photosensitizer or Ligand: While less common for isoquinolines themselves, derivatives could be designed to act as ligands for photocatalytically active metal centers or even as purely organic photosensitizers.

Electrochemical Synthesis: Electrochemical methods offer a green alternative for synthesis by using electrons as reagents. numberanalytics.com The electrochemical reduction or oxidation of this compound could initiate novel transformations or provide a sustainable route to its derivatives.

Recent studies have demonstrated the use of photoredox catalysis for the functionalization of isoquinolines, and these methodologies could be adapted for this specific scaffold. acs.orgsigmaaldrich.com

Integration into Supramolecular Systems and Self-Assembly Research

Halogen bonding is a directional, non-covalent interaction that has gained significant attention in crystal engineering and supramolecular chemistry. nih.govbohrium.combirmingham.ac.uk The chlorine and fluorine atoms on the isoquinoline core can act as halogen bond donors, while the nitrogen atom can act as a halogen bond acceptor.

Opportunities in Supramolecular Chemistry:

Crystal Engineering: The directional nature of halogen bonds could be exploited to control the packing of this compound molecules in the solid state, leading to the formation of predictable supramolecular architectures such as tapes, sheets, or porous frameworks.

Self-Assembly: In solution, this molecule could be a building block for the self-assembly of discrete supramolecular structures or extended polymers through a combination of halogen bonding, π-π stacking, and other non-covalent interactions.

Anion Recognition: The electron-deficient region on the halogen atoms (the σ-hole) could be utilized for the recognition and binding of anions, making derivatives of this compound potential sensors for environmentally or biologically important anions. The presence of multiple halogen atoms could lead to cooperative binding effects.

The interplay between halogen bonding and other intermolecular forces will be a rich area for investigation, potentially leading to new materials with interesting optical or electronic properties. rsc.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Direct Halogenation | 65–75 | 92–95 | Regioselectivity control |

| Multi-Step Synthesis | 50–60 | 90–93 | Intermediate purification |

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian09) to map electron density and identify reactive sites (e.g., C-1 vs. C-5 chlorination sites). Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior .

- Experimental Validation : Conduct Suzuki-Miyaura couplings with aryl boronic acids under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Monitor regioselectivity via LC-MS and isolate products for crystallographic confirmation .

Advanced Research Questions

Q. What strategies resolve contradictory data on the regioselectivity of nucleophilic substitution in this compound?

- Methodological Answer :

- Systematic Variation : Design experiments altering solvents (polar aprotic vs. non-polar), bases (K₂CO₃ vs. CsF), and temperatures (25°C vs. 80°C). Use ANOVA to statistically analyze yield differences .

- Controlled Replication : Repeat conflicting studies with identical conditions (e.g., solvent purity, catalyst lot) to isolate variables. Cross-reference crystallographic data from public databases (e.g., CCDC) to validate structural assignments .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Profiling : Use tools like SwissADME or Schrödinger’s QikProp to calculate logP, solubility, and CYP450 inhibition. Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using GROMACS. Compare results with experimental IC₅₀ values from enzyme inhibition assays to refine models .

Q. Table 2: Key ADMET Predictions

| Property | Predicted Value | Experimental Validation |

|---|---|---|

| logP | 2.8 | 2.6 ± 0.1 (HPLC) |

| Solubility (µg/mL) | 12.5 | 10.3 ± 1.2 |

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

- Methodological Answer :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions. Monitor reaction kinetics via inline FTIR to adjust reagent feed rates dynamically .

- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., stirring speed, solvent ratio). Validate scalability in pilot batches (1–5 kg) with strict QC protocols (e.g., PAT tools) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.